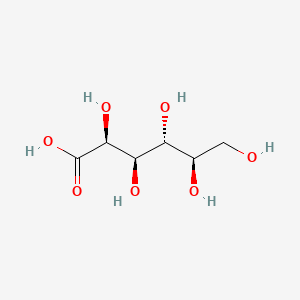
d-Altronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-altronic acid is the D-enantiomer of altronic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a D-altronate.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
d-Altronic acid has been explored in the context of synthesizing novel compounds and their subsequent polymerization. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride was prepared as a key intermediate in creating a chiral nylon 3 analog. This compound was transformed into a β-lactam, which then underwent anionic ring-opening polymerization to form a chiral polyamide (García-Martín, Báñez, & Galbis, 2000). In a related study, alternative synthetic routes and the reactivity of 3-deoxy d-Altronic acid derivatives were explored, emphasizing their role in the synthesis of such polymers (García-Martín, Báñez, & Galbis, 2001).
Metabolic Pathways in Bacteria
d-Altronic acid is also significant in bacterial metabolism. For example, it has been observed as a substrate in the non-phosphorylative d-arabinose, sugar acid, l-galactose, and l-fucose pathways in bacteria. This reflects the versatility of d-altronic acid in microbial biochemistry and its role in various metabolic pathways (Watanabe, Fukumori, & Watanabe, 2019).
Chemosensors and Biological Applications
d-Altronic acid derivatives are utilized in the development of chemosensors. Boronic acids, which interact with cis-diols, form complexes with substances like d-Altronic acid. This property is employed in fluorescent sensors for detecting carbohydrates and other bioactive substances, highlighting the role of d-Altronic acid in biological and chemical sensing applications (Huang et al., 2012).
Hepatic Protective Effects
Studies have also explored the protective effects of compounds against hepatic damage in models using d-altronic acid derivatives. For instance, the effects of Crocin against hepatic damages in a D-galactose aging model in rats were investigated, demonstrating the potential of d-altronic acid-related compounds in hepatoprotective applications (Omidkhoda, Mehri, Heidari, & Hosseinzadeh, 2020).
Propiedades
Número CAS |
24871-35-0 |
|---|---|
Nombre del producto |
d-Altronic acid |
Fórmula molecular |
C6H12O7 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |
Clave InChI |
RGHNJXZEOKUKBD-AIHAYLRMSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Altronic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



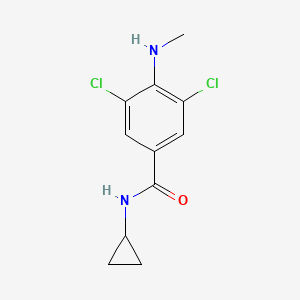
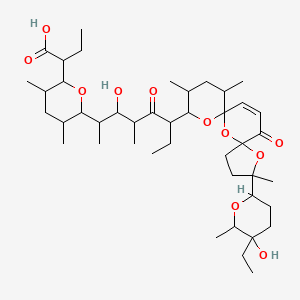
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)
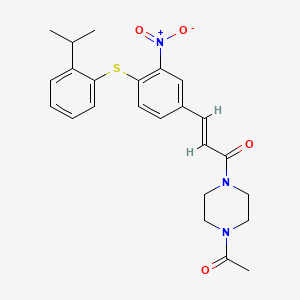
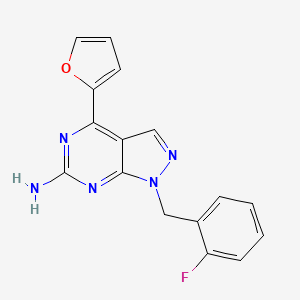
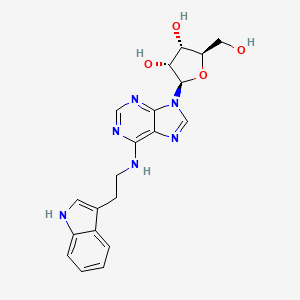
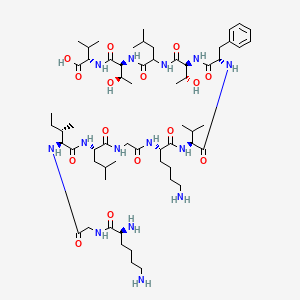
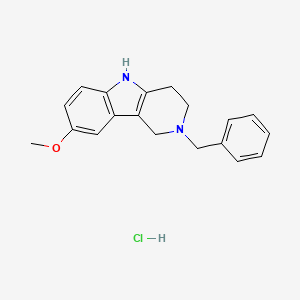
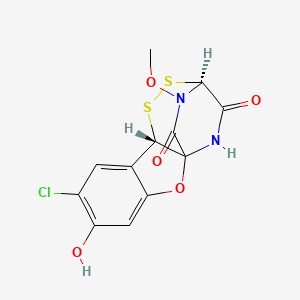
![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
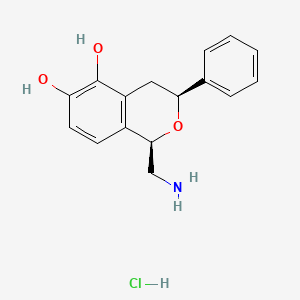
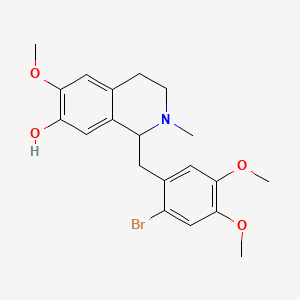
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)